2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetic acid
Overview
Description
2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetic acid is an organic compound with the molecular formula C14H11Cl2NO3. This compound is characterized by the presence of an amino group, two chlorine atoms, and a phenoxy group attached to a phenylacetic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 6-amino-2,3-dichlorophenol and 2-bromophenylacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The 6-amino-2,3-dichlorophenol is reacted with 2-bromophenylacetic acid under reflux conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk synthesis techniques, including:
Bulk Custom Synthesis: Large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Quality Control: Rigorous quality control measures, including NMR, HPLC, and LC-MS, to verify the compound’s purity and structure.
Chemical Reactions Analysis
Types of Reactions
2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted phenylacetic acids.
Scientific Research Applications
2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation and microbial activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)methanol
- 2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetaldehyde
- 2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetonitrile
Uniqueness
2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[2-(6-amino-2,3-dichlorophenoxy)phenyl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-9-5-6-10(17)14(13(9)16)20-11-4-2-1-3-8(11)7-12(18)19/h1-6H,7,17H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCLXRKVARWONC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OC2=C(C=CC(=C2Cl)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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